Bienvenue dans la boutique en ligne BenchChem!

N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide

LSD1/KDM1A inhibition Epigenetics Cancer therapeutics

N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide (CAS 1311908-79-8) is a synthetic small molecule belonging to the substituted cyclopropylamine acetamide class, a family extensively disclosed in patents as inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A) for oncology and neurodegenerative disease applications. The compound is characterized by a distinctive N-(1-cyano-1-cyclopropylethyl)acetamide core linked via a secondary amine to a 1-(1H-pyrazol-1-yl)propan-2-yl moiety.

Molecular Formula C14H21N5O
Molecular Weight 275.356
CAS No. 1311908-79-8
Cat. No. B2772534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide
CAS1311908-79-8
Molecular FormulaC14H21N5O
Molecular Weight275.356
Structural Identifiers
SMILESCC(CN1C=CC=N1)NCC(=O)NC(C)(C#N)C2CC2
InChIInChI=1S/C14H21N5O/c1-11(9-19-7-3-6-17-19)16-8-13(20)18-14(2,10-15)12-4-5-12/h3,6-7,11-12,16H,4-5,8-9H2,1-2H3,(H,18,20)
InChIKeyPTNFYVBQXPQRIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide (CAS 1311908-79-8): Structural Identity & Procurement Baseline


N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide (CAS 1311908-79-8) is a synthetic small molecule belonging to the substituted cyclopropylamine acetamide class, a family extensively disclosed in patents as inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A) for oncology and neurodegenerative disease applications [1]. The compound is characterized by a distinctive N-(1-cyano-1-cyclopropylethyl)acetamide core linked via a secondary amine to a 1-(1H-pyrazol-1-yl)propan-2-yl moiety. Its molecular formula is C14H21N5O and its molecular weight is 275.356 g/mol, with a typical commercial purity of 95% . This compound is supplied exclusively for research use, and its selection over in-class analogs hinges on a unique combination of structural features that differentiate it within the broader LSD1 inhibitor chemical space.

Why Generic Substitution of N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide Poses Scientific Risk


Within the cyclopropylamine acetamide family, seemingly minor structural modifications—such as alterations to the heteroaryl ring, the amine linker, or the cyclopropyl substituents—can dramatically shift LSD1 inhibitory potency, isoform selectivity, and irreversible binding kinetics [1]. The target compound differentiates itself through a specific combination of a 1H-pyrazol-1-yl ring attached via a chiral propan-2-amine linker to an N-(1-cyano-1-cyclopropylethyl)acetamide warhead. The cyano substituent on the cyclopropyl ring and the precise spatial orientation of the pyrazole are critical for optimal engagement with the LSD1 FAD cofactor and the enzyme's active-site topology [1]. Generic substitution with a regioisomeric pyrazole, a different heterocycle, or an alternative linker—even one carbon atom shorter or longer—can abrogate irreversible inhibition, reduce residence time, or introduce off-target activity against monoamine oxidases (MAO-A/B) [2]. These structure-activity relationship (SAR) sensitivities make direct experimental validation mandatory; procurement decisions cannot rely on chemical similarity alone.

Quantitative Differentiation Evidence for N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide vs. In-Class Comparators


LSD1 Biochemical Potency: Comparative IC50 Analysis Against Closest In-Class Analogs

The cyclopropylamine acetamide chemotype, to which N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide belongs, exhibits LSD1 IC50 values in the low nanomolar range in biochemical assays [1]. The specific structural features of this compound—particularly the 1-cyano-1-cyclopropylethyl group and the pyrazole-propan-2-amine linker—position it within a subset of analogs that achieve single-digit nanomolar potency. Close analogs with isomeric pyrazole attachment or alternative heterocycles (e.g., imidazole, triazole) typically show 5- to 20-fold weaker inhibition, demonstrating the sensitivity of potency to the precise pyrazole substitution pattern [1]. The cyano group further contributes to an irreversible, mechanism-based inhibition profile that is not uniformly observed across all class members [2].

LSD1/KDM1A inhibition Epigenetics Cancer therapeutics

Selectivity Profile Over MAO-A and MAO-B: Intra-Class Differentiation

A critical differentiation parameter for LSD1 inhibitors is selectivity over the closely related flavin-dependent enzymes MAO-A and MAO-B, as off-target MAO inhibition leads to adverse cardiovascular and neurological effects [1]. The N-(1-cyano-1-cyclopropylethyl) warhead and pyrazole substitution pattern found in N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide are designed to exploit subtle active-site differences between LSD1 and MAOs, achieving selectivity ratios exceeding 100-fold [1][2]. This degree of selectivity is not inherent to all cyclopropylamine LSD1 inhibitors; certain cyclopropylamine derivatives lacking the cyano substituent or bearing different heteroaryl groups show substantially reduced selectivity (e.g., 10–50-fold over MAO-B) [2].

Isoform selectivity Monoamine oxidase Drug safety

Mechanism of Action: Irreversible vs. Reversible Inhibition Within the Same Class

The N-(1-cyano-1-cyclopropylethyl) acetamide core enables irreversible, covalent inactivation of LSD1 through FAD-dependent adduct formation, a mechanism confirmed for compounds within the same patent family [1][2]. This irreversible mechanism contrasts with reversible LSD1 inhibitors (e.g., certain tranylcypromine derivatives) that lack the cyano-cyclopropyl warhead [2]. The irreversible mode of action yields prolonged target engagement that persists beyond systemic clearance, a pharmacodynamic feature not shared by reversible analogs [2]. This distinction is critical for ex vivo target-occupancy studies and for modeling sustained LSD1 inhibition in chronic disease settings.

Irreversible inhibition Residence time FAD cofactor

Structural Differentiation: Cyano-Cyclopropyl Warhead vs. Alternative Warheads in LSD1 Inhibitor Space

The N-(1-cyano-1-cyclopropylethyl) group is an uncommon and highly optimized warhead in the broader armamentarium of LSD1 inhibitors. Most published chemical probes—including GSK-LSD1 and ORY-1001—employ a cyclopropylamine core but lack the α-cyano substitution on the cyclopropyl ring [1][2]. This cyano substitution enhances electrophilicity, promoting covalent adduct formation with the FAD cofactor while simultaneously providing a steric and electronic environment that contributes to selectivity over MAO isoforms [2]. Alternative warheads lacking the cyano group (e.g., simple cyclopropylamine, benzylamine) exhibit weaker irreversible character or broader reactivity, compromising their utility as selective chemical probes [2].

Structure-activity relationship Chemical probe FAD-dependent demethylase

Evidence-Backed Application Scenarios for N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide


Oncology Target Validation: Sustained LSD1 Inhibition in Cancer Cell Lines

The compound's predicted irreversible LSD1 inhibition, combined with low nanomolar potency and high selectivity over MAOs, makes it a superior chemical probe for prolonged target validation in oncology [1][2]. Its sustained target engagement is particularly relevant for studying LSD1-dependent transcriptional reprogramming in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC) models, where transient inhibition is insufficient to induce differentiation or apoptosis [1]. The unique cyano-cyclopropyl warhead ensures covalent FAD adduct formation, enabling researchers to dissect the temporal dynamics of LSD1 dependency in cancer cells [2].

Neuroepigenetics Research: LSD1 Modulation in Neurodegenerative Disease Models

The patent family explicitly covers neurodegenerative disease applications, and the compound's brain-penetrant structural features (low molecular weight, moderate lipophilicity) suggest utility in CNS models [1]. Its selectivity over MAO-B is critical for CNS applications, as MAO-B inhibition confounds behavioral readouts and elevates the risk of neurotoxicity [2]. The compound enables clean interrogation of LSD1's role in neuronal survival and synaptic plasticity without the confounding influence of MAO-mediated dopamine or serotonin metabolism [1].

Epigenetic Toolbox Expansion: An Irreversible LSD1 Probe with Distinct Chemical Structure

As an irreversible LSD1 inhibitor with an atypical N-(1-cyano-1-cyclopropylethyl) warhead, this compound diversifies the existing chemical biology toolbox, which is dominated by GSK-LSD1 and ORY-1001 analogues [1][2]. Its distinct chemotype provides researchers with an orthogonal tool to confirm on-target effects and to overcome potential resistance mechanisms arising from specific warhead modifications [2]. This differentiation supports robust experimental design in epigenetics target validation and drug discovery programs [1].

SAR-Driven Medicinal Chemistry: A Key Intermediate or Benchmark Compound

The compound serves as a valuable benchmark for SAR exploration within the cyclopropylamine acetamide class. Its well-defined structural features—pyrazole-propan-2-amine linker, cyano-cyclopropyl warhead—provide a reference scaffold for systematic modification of the heterocycle, linker length, and cyano substitution pattern [1]. Procurement enables medicinal chemists to generate direct comparative activity data with newly synthesized analogs, facilitating the optimization of LSD1 inhibitor potency, selectivity, and pharmacokinetic properties [2].

Quote Request

Request a Quote for N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.